Methyl 2-amino-3-(1H-indol-3-yl)propanoate
Overview
Description
Methyl 2-amino-3-(1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its structural similarity to tryptophan, an essential amino acid
Mechanism of Action
Biochemical Pathways
Given its structural similarity to indole compounds, it may potentially interact with pathways involving indole derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2-amino-3-(1H-indol-3-yl)propanoate, it is recommended to be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the functionalization of tryptophan. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indole-based alcohols.
Scientific Research Applications
Methyl 2-amino-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in biological systems, particularly in relation to tryptophan metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Methyl 2-amino-3-(1H-indol-3-yl)propanoate is unique due to its methyl ester group, which enhances its solubility and reactivity compared to other indole derivatives. This structural feature makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864547 | |
Record name | Methyl tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-49-3 | |
Record name | Tryptophan methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-amino-3-(1H-indol-3-yl)propanoate in the synthesis of the antibacterial compound described in the research?
A1: this compound plays a crucial role as a reactant in the synthesis of Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate. The research article describes its reaction with Methyl 2-azido-2-benzamidoacetate via N-alkylation in the presence of diisopropylethylamine as a base []. This reaction forms the final compound, which demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria in vitro.
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